molecular formula C5H6O2 B1360289 Methyl 2-butynoate CAS No. 23326-27-4

Methyl 2-butynoate

Cat. No.: B1360289
CAS No.: 23326-27-4
M. Wt: 98.1 g/mol
InChI Key: UJQCANQILFWSDJ-UHFFFAOYSA-N
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Description

Methyl 2-butynoate, also known as Methyl tetrolate or 2-Butynoic acid, methyl ester, is a chemical compound with the molecular formula C5H6O2 . It has a molecular weight of 98.10 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is methyl but-2-ynoate . The InChI representation is InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1-2H3 . The Canonical SMILES representation is CC#CC(=O)OC .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 140.9±9.0 °C at 760 mmHg . The compound has a vapour pressure of 6.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 37.8±3.0 kJ/mol . The flash point is 45.0±0.0 °C . The index of refraction is 1.424 . The molar refractivity is 25.0±0.3 cm³ .

Scientific Research Applications

1. Synthesis of Functionalized Chromenes and Quinolines

Methyl 2-butynoate has been used in the synthesis of chromenes and quinolines. Specifically, methyl 4-chloro-2-butynoate, a derivative, participated in a modified Morita-Baylis―Hillman reaction with salicylic aldehydes, leading to the efficient production of various substituted chromenes and quinolines. This process highlights the compound's utility in creating complex organic structures (Bello et al., 2010).

2. Intermediate in Organic Synthesis

Methyl 4-hydroxy-2-butynoate, another variant, serves as an intermediate in several organic syntheses. It's used in reactions involving acetal formation, acylation, addition to CC, Grignard and related reactions, and in the production of acetylenic compounds. This demonstrates the compound's versatility in various chemical transformations (Earl & Townsend, 2003).

3. Multicomponent Reaction Strategy

The compound is used in a multicomponent reaction strategy for synthesizing methyl 5-substituted 2-aminofuran-4-keto-3-carboxylates. This involves the addition of an isocyanide to 4-oxo-2-butynoate in the presence of an aldehyde, showing its utility in creating aminofuran derivatives (Huynh et al., 2014).

4. Catalytic Reactions

This compound is involved in catalytic reactions, such as oxidative methoxycarbonylation of propyne and allene with carbon monoxide and methanol, using a copper-palladium catalyst. This reaction showcases the compound's role in facilitating catalytic processes to yield various organic products (Mal’kina et al., 2002).

5. Catalysis in Cycloaddition Reactions

In cobalt-catalyzed [2 + 2 + 2] cycloaddition reactions, methyl butynoate is used for synthesizing polysubstituted 1,3-cyclohexadiene derivatives. This illustrates its role in facilitating complex cycloaddition reactions, which are crucial in synthetic organic chemistry (Hilt et al., 2008).

6. Phosphine-Catalyzed Cycloaddition

This compound participates in phosphine-catalyzed cycloaddition reactions to form nitrogen heterocycles. This indicates its reactivity in phosphine-catalyzed processes, contributing to the synthesis of important nitrogen-containing compounds (Xu & Lu, 1998).

Safety and Hazards

Methyl 2-butynoate is a flammable liquid and vapor . It is harmful if swallowed and causes skin and serious eye irritation . It may cause respiratory irritation . It may be fatal if swallowed and enters airways .

Biochemical Analysis

Biochemical Properties

Methyl 2-butynoate plays a significant role in biochemical reactions, particularly in esterification and hydrolysis processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its biochemical reactions is esterase, which catalyzes the hydrolysis of this compound to produce 2-butynoic acid and methanol. This interaction is crucial for the compound’s metabolic processing and utilization in biological systems .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it has been observed to impact cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to esterase enzymes, inhibiting their activity and preventing the hydrolysis of ester bonds. This inhibition can result in the accumulation of esterified compounds within cells, affecting various metabolic processes. Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby influencing cellular redox balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of 2-butynoic acid and methanol. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can affect cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be metabolized efficiently. At higher doses, it can induce toxic effects, such as liver and kidney damage, due to the accumulation of its metabolites. Studies have also reported threshold effects, where a certain dosage level is required to observe significant biochemical and physiological changes in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including esterification and hydrolysis. It interacts with enzymes such as esterase, which catalyzes its hydrolysis to produce 2-butynoic acid and methanol. These metabolites can further participate in various biochemical reactions, contributing to the overall metabolic flux and regulation of metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can diffuse across cell membranes and accumulate in specific cellular compartments. It interacts with transport proteins that facilitate its movement within cells, ensuring its proper localization and function. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and partition coefficient .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization is crucial for its role in regulating cellular metabolism and energy production .

Properties

IUPAC Name

methyl but-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQCANQILFWSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177876
Record name 2-Butynoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23326-27-4
Record name 2-Butynoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023326274
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Record name 23326-27-4
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Record name 2-Butynoic acid, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-butynoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the main applications of methyl 2-butynoate in chemical synthesis?

A1: this compound, an electron-deficient alkyne, finds significant use in various chemical reactions, particularly in organometallic chemistry and cycloaddition reactions. For instance, it acts as a reactant in palladium-catalyzed reactions with di-tert-butylsiliranes. Depending on the reaction conditions and the type of alkyne used, these reactions can yield different silacycles, such as siloles or silirenes []. Additionally, this compound plays a crucial role in the synthesis of substituted diplatina-dioxapentalene complexes, as demonstrated by its reaction with cis-[Pt(CO)2Cl2] in the presence of water and carbon monoxide [].

Q2: How does this compound behave in reactions with N-Aryl-C,C-dimethoxycarbonylnitrones?

A3: this compound participates in 1,3-dipolar cycloaddition reactions with N-Aryl-C,C-dimethoxycarbonylnitrones []. This reaction leads to the formation of various substituted indolines, highlighting the versatility of this compound as a building block in heterocyclic synthesis [].

Q3: Have there been any computational studies on the reactivity of this compound?

A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of ruthenium-catalyzed cycloadditions involving this compound and 2,3-diphenyl-2H-azirine []. These theoretical studies provided valuable insights into the reaction pathway and suggested the involvement of carbenoid intermediates in the catalytic cycle [].

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